molecular formula C15H21NO2 B14896455 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one

1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one

Cat. No.: B14896455
M. Wt: 247.33 g/mol
InChI Key: DFFBTIHEMZKFOU-UHFFFAOYSA-N
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Description

The compound features an acetophenone core substituted with an ethoxy group at position 4 and a pyrrolidin-1-ylmethyl moiety at position 2. This scaffold is analogous to several derivatives studied for biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The ethoxy group enhances lipophilicity, while the pyrrolidine moiety may influence stereoelectronic interactions with biological targets .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[4-ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone

InChI

InChI=1S/C15H21NO2/c1-3-18-15-7-6-13(12(2)17)10-14(15)11-16-8-4-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3

InChI Key

DFFBTIHEMZKFOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which undergoes further acylation with ethanoyl chloride to yield the final product .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrrolidine ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one with analogs differing in substituents (e.g., hydroxy, methoxy, or alkyl groups) and their impacts on physical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity Source
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3a) 4-OH, 3-pyrrolidinylmethyl C₁₄H₁₉NO₂ 233.31 92–95
1-(2-Hydroxy-4-methoxy-5-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one (4f) 2-OH, 4-OCH₃, 5-pyrrolidinylmethyl C₁₄H₂₀NO₃ 250.32 71.3–72.4 91.14 Anti-cervical cancer activity
1-(1-(4-(tert-butyl)phenyl)-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)ethan-1-one (56) Indole core, 4-pyrrolidinylmethyl C₂₆H₃₃N₂O₂ 405.56 – (brown solid) 42 Pks13 inhibitor (anti-TB)
1-(4-Ethoxy-3-((methylthio)methyl)phenyl)ethan-1-one 4-OEt, 3-(methylthiomethyl) C₁₂H₁₆O₂S 224.32

Key Observations :

  • Hydroxy vs. Alkoxy Groups : Hydroxy-substituted analogs (e.g., 3a) exhibit higher melting points (92–95°C) compared to methoxy or ethoxy derivatives, likely due to hydrogen bonding .
  • Pyrrolidine vs. Other Amines : Pyrrolidinylmethyl substituents enhance solubility and conformational flexibility compared to morpholine or piperidine analogs (e.g., 3a vs. 2b in ).
  • Biological Activity : The presence of a pyrrolidine ring and electron-donating groups (e.g., methoxy in 4f) correlates with anticancer and antitubercular activities .

Data Tables

Table 1. NMR Spectral Data Comparison

Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Source
1-(4-Hydroxy-3-pyrrolidinylmethyl)ethan-1-one (3a) 2.57 (s, 3H, COCH₃), 3.57 (s, 2H, CH₂N), 1.80 (m, 4H, pyrrolidine) 202.77 (C=O), 54.14 (CH₂N), 23.49 (pyrrolidine)
Compound 56 (indole derivative) 2.59 (s, 3H, COCH₃), 4.66 (s, 2H, CH₂N), 1.33 (s, 9H, tert-butyl) 198.4 (C=O), 53.6 (CH₂N), 35.2 (tert-butyl)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, a pyrrolidine group can be introduced through nucleophilic substitution of a brominated intermediate (e.g., 1-(4-(3-bromopropoxy)phenyl)ethan-1-one) in acetonitrile with potassium carbonate, yielding ~59% . Claisen-Schmidt condensation with aldehydes in ethanol under basic conditions (15% KOH) is another route for functionalization . Optimizing reaction time, solvent polarity, and base strength is critical for improving yields.

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the aromatic, ethoxy, and pyrrolidinylmethyl groups. For example, 1H-NMR at 400 MHz in CDCl3 resolves splitting patterns from substituents on the phenyl ring .
  • LC-MS : Confirms molecular weight and purity (>95%) via mass fragmentation patterns .
  • Chromatography (HPLC) : Monitors reaction progress and isolates intermediates .

Q. What are the primary biological applications studied for derivatives of this compound?

  • Methodological Answer : Derivatives are evaluated for anti-inflammatory activity (e.g., in BV-2 microglial cells) by assessing inhibition of pro-inflammatory cytokines like TNF-α . Structural analogs with substituted aryl groups show enhanced bioactivity due to improved binding to histamine H3 receptors .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy vs. trifluoromethyl) impact reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., ethoxy) activate the phenyl ring for electrophilic substitution, while electron-withdrawing groups (e.g., trifluoromethyl) direct reactions to specific positions. For example, Friedel-Crafts acylation of 3-fluoro-4-propoxybenzaldehyde requires AlCl3 to stabilize the acylium intermediate . Computational studies (DFT) can model substituent effects on transition states .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR shifts may arise from conformational flexibility in the pyrrolidinylmethyl group. Strategies include:

  • Variable-temperature NMR : Identifies dynamic effects in substituents .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm stereochemistry .
  • X-ray crystallography : Provides unambiguous structural validation, as seen in pyrazoline derivatives .

Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound’s derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction time and enhances selectivity. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized in 30 minutes under microwave conditions versus 6 hours conventionally. This method minimizes side reactions (e.g., oxidation) and improves yields by 15–20% .

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